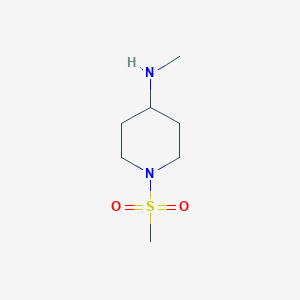

N-甲基-1-(甲磺基)哌啶-4-胺

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another approach includes the asymmetric cycloaddition reaction of N-sulfonylimines with enones or ynones to produce sulfamate-fused piperidin-4-ones . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain various substituted piperidine derivatives, which could be applied to synthesize N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship studies indicate that the nature of substitutions on the piperidine ring and the sulfonyl group significantly influences the biological activity of these compounds . The electronic-topological approach has been used to investigate the relationship between chemical structure and biological activity, suggesting that specific molecular fragments contribute to the activity of these molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cycloaddition with organic azides to form sulfon(cyan)amides . The reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their chemical reactivity for specific applications, such as the synthesis of intermediates for pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their solubility, melting point, and stability, are determined by their molecular structure. The presence of the sulfonyl group and other substituents can significantly affect these properties. The electronic properties, such as the highest occupied molecular orbital (EHOMO), dipole moment, and zero-point vibrational energy (SEZPE), are also important descriptors that can predict the activity of these molecules .

科学研究应用

聚合过程

N-甲基-1-(甲磺基)哌啶-4-胺在聚合过程中发挥作用。Wang等人(2005年)探讨了三官能胺与双丙烯酰胺等类似胺的迈克尔加成聚合反应。这些聚合反应导致了含有次级和三级胺的新型线性聚(酰胺胺)(Wang, Liu, Hu, Hong, & Pan, 2005)。

生长激素分泌素分析

在另一项研究中,化合物1 N-[1(R) — [(1,2-二氢-1-甲磺基螺[3H-吲哚-3,4′-哌啶]-1′-基)羰基]-2-(苯甲氧基)乙基]-2-氨基-2-甲基丙酰胺,一种生长激素分泌素,进行了研究。Qin(2002年)分析了其ESI/MS和MS/MS数据,为药物分析和分子行为提供了见解 (Qin, 2002)。

β-甲磺基化N-杂环化合物的合成

He等人(2020年)开发了一种高效的β-甲磺基化N-杂环化合物合成方法。该方法涉及FeCl3催化的环胺脱氢和甲磺基化,展示了杂环化合物合成方面的进展 (He, Yang, Liu, Zhang, & Fan, 2020)。

抗菌活性

Vinaya等人(2009年)研究了1-苯基亚磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物的抗菌活性。这些化合物对细菌和真菌病原体显示出显著的抗菌活性,表明在农业科学中具有潜在应用 (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009)。

DNA链断裂机制

Mattes,Hartley和Kohn(1986年)探讨了哌啶在N7-烷基鸟嘌呤位点引起DNA链断裂的机制。他们的发现对于理解DNA损伤和测序方法学至关重要 (Mattes, Hartley, & Kohn, 1986)。

属性

IUPAC Name |

N-methyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIBMMEIOUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258955 | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(methylsulfonyl)piperidin-4-amine | |

CAS RN |

438585-61-6 | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438585-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

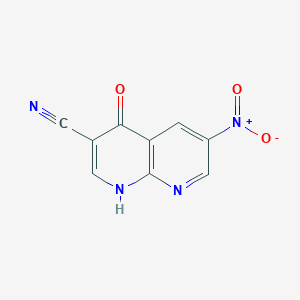

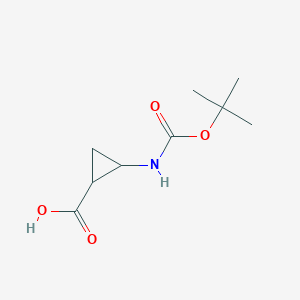

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)